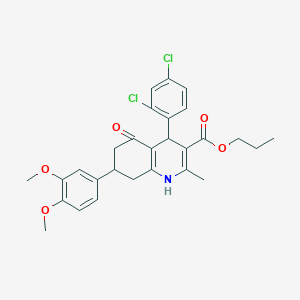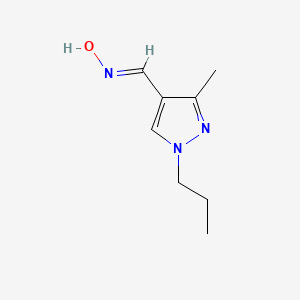![molecular formula C17H15F3O7S B11639215 Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10210~2,10~0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.
Functional group modifications: Introduction of hydroxyl, methoxy, and trifluoromethyl groups through specific reagents and catalysts.
Final esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE include other heterocyclic compounds with similar functional groups. These compounds may share some properties but differ in their specific structure and reactivity. Examples include:
Coumarin derivatives: Known for their biological activities and used in various applications.
Indole derivatives: Widely studied for their diverse biological and pharmacological properties.
The uniqueness of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10210~2,10~
Properties
Molecular Formula |
C17H15F3O7S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl 1-hydroxy-3,9-dimethoxy-12-(trifluoromethyl)-7,11-dioxa-13-thiatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene-14-carboxylate |
InChI |
InChI=1S/C17H15F3O7S/c1-23-9-7-4-5-26-10(7)12(24-2)11-8(9)15(22)6-16(27-11,17(18,19)20)28-13(15)14(21)25-3/h4-5,13,22H,6H2,1-3H3 |
InChI Key |
MZXOFZWTZHTERB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)OC4(CC2(C(S4)C(=O)OC)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Phenylpyrrol-2-yl)methylene]-1,3-thiazolidino[3,2-a]benzimidazol-3-one](/img/structure/B11639133.png)
![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11639136.png)

![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11639142.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B11639153.png)
![3-(3-bromophenyl)-2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639158.png)
![ethyl (2E)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11639162.png)
![2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639174.png)

![2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639221.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide](/img/structure/B11639223.png)
![(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11639237.png)
![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639242.png)
